![molecular formula C20H13N3OS3 B2994489 5-(benzo[d]thiazol-2-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)thiophene-2-carboxamide CAS No. 726154-66-1](/img/structure/B2994489.png)
5-(benzo[d]thiazol-2-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)thiophene-2-carboxamide
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Description
5-(benzo[d]thiazol-2-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H13N3OS3 and its molecular weight is 407.52. The purity is usually 95%.
BenchChem offers high-quality 5-(benzo[d]thiazol-2-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(benzo[d]thiazol-2-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optoelectronics
Compounds with benzothiazole structures have been studied for their potential in developing new products in optoelectronics due to their excited state intramolecular proton transfer (ESIPT) properties .
Analytical Tools
The solvent effects on compounds like MMT, which share a similar benzothiazole moiety, can help in the development of analytical tools that require precise molecular interactions .
Organic Light-Emitting Diodes (OLEDs)
Materials based on benzothiazole functionalized ligands have been used as dopant emitters in OLEDs, showing strong emission and low turn-on voltages .
Sensing of Cysteine
A ratiometric fluorescent probe based on a bis(benzothiazol-2-yl)phenol scaffold has been developed for the sensing of cysteine, which indicates that similar compounds could be used in biochemical sensing applications .
Organic Synthesis
Benzothiazole derivatives are used in organic synthesis for creating various chemical structures that could be applied in pharmaceuticals, agrochemicals, and dye stuffs .
Pharmaceutical Applications
The structural features of benzothiazole compounds allow for their use in pharmaceutical synthesis, potentially leading to new drug discoveries .
properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3OS3/c21-10-12-11-4-3-7-14(11)26-19(12)23-18(24)16-8-9-17(25-16)20-22-13-5-1-2-6-15(13)27-20/h1-2,5-6,8-9H,3-4,7H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJLHYULCYBQRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(S3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzo[d]thiazol-2-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)thiophene-2-carboxamide |
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